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Compound of Interest

Compound Name: 3-(Isobutyrylamino)benzoic acid

Cat. No.: B1270547 Get Quote

An In-depth Examination of a Promising Research Chemical

Abstract
3-(Isobutyrylamino)benzoic acid, also known as N-(3-carboxyphenyl)isobutyramide, is a

small molecule of interest within the broader class of N-acylated aminobenzoic acids. While

specific research on this particular compound is limited, its structural similarity to other

biologically active 3-amido-benzoic acid derivatives suggests its potential as a valuable tool in

drug discovery and chemical biology. This technical guide provides a comprehensive overview

of the known properties of 3-(isobutyrylamino)benzoic acid and explores its potential

research applications by drawing parallels with closely related and well-studied analogs. This

document is intended to serve as a foundational resource for researchers, scientists, and drug

development professionals interested in exploring the therapeutic and biological potential of

this and similar molecules.

Chemical and Physical Properties
3-(Isobutyrylamino)benzoic acid is an organic compound with a molecular formula of

C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol .[1] The structure consists of a benzoic acid

moiety substituted with an isobutyrylamino group at the meta-position.

Table 1: Physicochemical Properties of 3-(Isobutyrylamino)benzoic acid
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Property Value Reference

IUPAC Name

3-(2-

methylpropanoylamino)benzoi

c acid

-

Synonyms
N-(3-

carboxyphenyl)isobutyramide
-

CAS Number 28533-44-0 [1][2]

Molecular Formula C₁₁H₁₃NO₃ [1]

Molecular Weight 207.23 g/mol [1]

Appearance
White to off-white solid

(predicted)
-

Purity
Typically ≥95% for research

grade
[3]

Solubility

Expected to be soluble in

organic solvents like DMSO

and methanol. Limited

solubility in water.

-

Storage Store in a cool, dry place. [3]

Synthesis and Characterization
While a specific, detailed synthesis protocol for 3-(isobutyrylamino)benzoic acid is not readily

available in published literature, a general and plausible synthetic route involves the N-

acylation of 3-aminobenzoic acid with isobutyryl chloride or isobutyric anhydride. This type of

reaction, often a Schotten-Baumann reaction, is a standard method for forming amides.[4]

General Experimental Protocol: N-Acylation of 3-
Aminobenzoic Acid
The following is a generalized protocol based on the synthesis of similar N-acylated

aminobenzoic acids.[4] Optimization of reaction conditions, including stoichiometry,
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temperature, and reaction time, would be necessary for this specific compound.

Materials:

3-Aminobenzoic acid

Isobutyryl chloride

A suitable base (e.g., pyridine, triethylamine, or sodium hydroxide)

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or an aqueous basic

solution)

Hydrochloric acid (for workup)

Organic solvent for extraction (e.g., ethyl acetate)

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Dissolve 3-aminobenzoic acid in the chosen solvent containing the base.

Cool the reaction mixture in an ice bath.

Slowly add isobutyryl chloride dropwise to the stirred solution.

Allow the reaction to proceed at room temperature for a specified time, monitoring by thin-

layer chromatography (TLC).

Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the

product.

Filter the crude product and wash with water.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield pure 3-(isobutyrylamino)benzoic acid.
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Characterization: The structure and purity of the synthesized compound should be confirmed

using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical

structure.

Mass Spectrometry (MS): To confirm the molecular weight.

Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=O, N-H, O-H).

Melting Point Analysis: To assess purity.

Potential Biological Activities and Research
Applications
Although direct biological data for 3-(isobutyrylamino)benzoic acid is scarce, the broader

class of 3-amido and 3-anilino-benzoic acid derivatives has been investigated for various

therapeutic applications. These studies provide a strong basis for hypothesizing the potential

biological targets and research directions for the title compound.

Potential as a P2Y₁₄ Receptor Antagonist
Recent research has identified 3-amido-5-aryl benzoic acid derivatives as potent antagonists of

the P2Y₁₄ receptor, a G-protein coupled receptor implicated in immune and inflammatory

responses.[5] Antagonism of this receptor is a promising strategy for the treatment of

conditions like acute gouty arthritis.[5]
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Potential as an Aldo-Keto Reductase 1C3 (AKR1C3)
Inhibitor
Substituted 3-(phenylamino)benzoic acids have been identified as potent and selective

inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme involved in androgen biosynthesis

and implicated in castrate-resistant prostate cancer.[6][7] The structural similarity suggests that

3-(isobutyrylamino)benzoic acid could also exhibit inhibitory activity against this enzyme.
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Table 2: Example IC₅₀ Values for 3-(Phenylamino)benzoic Acid Derivatives against AKR1C3

Compound
(Substituent on
Phenylamino Ring)

AKR1C3 IC₅₀ (nM)
Selectivity over
AKR1C2

Reference

4'-nitro 24 ± 2 >417-fold [6]

4'-cyano 43 ± 4 >233-fold [6]

4'-trifluoromethyl 55 ± 6 >182-fold [6]

Note: This data is for structurally related compounds, not 3-(isobutyrylamino)benzoic acid.
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Experimental Protocols for Biological Evaluation
(Based on Analogs)
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The following are example protocols for assessing the biological activity of 3-
(isobutyrylamino)benzoic acid, adapted from studies on structurally related compounds.

In Vitro AKR1C3 Inhibition Assay
This protocol is based on the methodology described for 3-(phenylamino)benzoic acid

inhibitors.[6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-
(isobutyrylamino)benzoic acid against human AKR1C3.

Materials:

Recombinant human AKR1C3 enzyme

NADPH (cofactor)

S-tetralol (substrate)

3-(Isobutyrylamino)benzoic acid (test compound)

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

96-well microplate

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

Prepare a stock solution of 3-(isobutyrylamino)benzoic acid in DMSO.

Perform serial dilutions of the test compound in the assay buffer.

In a 96-well plate, add the assay buffer, NADPH, and the diluted test compound or vehicle

(DMSO) for control.

Add the AKR1C3 enzyme to each well and incubate for a specified period at a controlled

temperature (e.g., 25°C).
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Initiate the reaction by adding the substrate, S-tetralol.

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation

of NADPH.

Calculate the initial reaction velocities.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC₅₀ value.

Safety and Handling
Based on available safety data sheets, 3-(isobutyrylamino)benzoic acid is classified as a

hazardous substance.[8]

Hazard Statements:

H315: Causes skin irritation.[8]

H319: Causes serious eye irritation.[8]

H335: May cause respiratory irritation.[8]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[8]

Researchers should consult the full Safety Data Sheet (SDS) before handling this compound

and use appropriate personal protective equipment (PPE) in a well-ventilated area.[8] This

product is for research and development use only.[3]

Conclusion
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While 3-(isobutyrylamino)benzoic acid remains a largely uncharacterized compound, its

structural features place it within a class of molecules with demonstrated biological activities.

The potential for this compound to act as an inhibitor of key enzymes like AKR1C3 or as a

modulator of receptors such as P2Y₁₄ makes it a compelling candidate for further investigation.

The synthetic route is likely straightforward, and established assay protocols for related

compounds provide a clear roadmap for its biological evaluation. This technical guide serves as

a starting point to encourage and facilitate research into the properties and potential

applications of 3-(isobutyrylamino)benzoic acid, a molecule that holds promise for the

development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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